molecular formula C16H20N2O3S B10973206 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B10973206
M. Wt: 320.4 g/mol
InChI Key: DBOFZEABJUMFSR-UHFFFAOYSA-N
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Description

5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and an oxopentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Hexahydrocycloocta[b]thiophene Ring: This can be achieved through a series of cyclization reactions starting from simple precursors such as cyclooctene and sulfur sources.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Amino Group: The amino group can be introduced through amination reactions, often using amine precursors.

    Formation of the Oxopentanoic Acid Moiety: This can be synthesized through oxidation reactions of pentanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas can be used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products can vary widely depending on the specific reagents used, but may include alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In industry, the compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s ability to undergo various chemical reactions allows it to modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

5-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H20N2O3S/c17-10-12-11-6-3-1-2-4-7-13(11)22-16(12)18-14(19)8-5-9-15(20)21/h1-9H2,(H,18,19)(H,20,21)

InChI Key

DBOFZEABJUMFSR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCCC(=O)O)C#N

Origin of Product

United States

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